N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Description
This compound features a benzamide core with two distinct substituents: a 5-chloroindole moiety and a 3,5-dimethyl-4-nitropyrazole group. The indole system, a bicyclic aromatic heterocycle, is substituted with a chlorine atom at position 5, enhancing electron-withdrawing properties. The pyrazole ring is substituted with methyl groups (electron-donating) at positions 3 and 5 and a nitro group (strongly electron-withdrawing) at position 4.
Properties
IUPAC Name |
N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-13-21(28(30)31)14(2)27(26-13)12-15-4-3-5-16(8-15)22(29)25-11-17-10-24-20-7-6-18(23)9-19(17)20/h3-10,24H,11-12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQUCKHKVASKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NCC3=CNC4=C3C=C(C=C4)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential side effects.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide
- Molecular Formula : C31H35ClN8O2
- Molecular Weight : 587.115 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The indole and pyrazole moieties are known for their roles in modulating various signaling pathways:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Such inhibition can lead to reduced cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Biological Activity Against Cancer Cell Lines
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 0.46 | Apoptosis induction |
| A549 (Lung) | 0.28 | CDK inhibition |
| HepG2 (Liver) | 0.74 | Cell cycle arrest |
| HCT116 (Colon) | 0.39 | Inhibition of Aurora-A kinase |
Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers synthesized several derivatives of the compound and assessed their anticancer activity against MCF7 and A549 cell lines. The most potent derivative exhibited an IC50 value of 0.28 µM against A549 cells, suggesting significant anticancer potential .
Study 2: Toxicity Evaluation
Another study focused on evaluating the cytotoxic effects of this compound on normal human cells (HEK293). Results indicated that the compound displayed low toxicity, with IC50 values significantly higher than those observed in cancer cells, suggesting a favorable therapeutic window .
Comparison with Similar Compounds
Research Implications
- Nitro group impact : The nitro substituent could improve oxidative stability but may reduce metabolic longevity compared to chloro or methyl groups.
- Synthetic scalability : Moderate yields in analogs (60–70%) suggest the target’s synthesis may require optimization for industrial-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
